2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a phenyl group and an acetamide moiety, along with a sulfanyl group attached to a methylphenyl ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities, but their structural differences may result in varying degrees of potency and selectivity.
2,4-disubstituted thiazoles: These compounds have been studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of different substituents on the thiazole ring can significantly influence their biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-13-7-9-15(10-8-13)22-12-17(21)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYYBYPXSJUABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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